molecular formula C19H17F3N2O3 B2464700 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 922904-29-8

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2464700
CAS RN: 922904-29-8
M. Wt: 378.351
InChI Key: XZAXAKINNJKQNU-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in maintaining the proper concentration of glutamate in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Single Crystal Growth and Characterization

The compound’s single crystal has been successfully grown using the slow evaporation method. X-ray diffraction analysis reveals its orthorhombic crystal system with unit cell parameters: a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = β = γ = 90° . Additionally:

Structure-Activity Relationship (SAR) in Drug Discovery

While not directly related to the compound, understanding SAR is crucial. For instance, pyrrolidine derivatives (such as the pyrrolidin-1-yl moiety in this compound) have been investigated for their antibacterial activity . SAR studies guide drug design by correlating structural modifications with biological effects.

Natural Product Isolation

The compound was isolated from the leaves of Melicope moluccana. Its chemical structure was elucidated using UV, IR, HRESIMS, and NMR spectroscopy . Investigating natural products contributes to drug discovery and bioactivity studies.

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-18(26)12-4-6-13(7-5-12)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAXAKINNJKQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

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